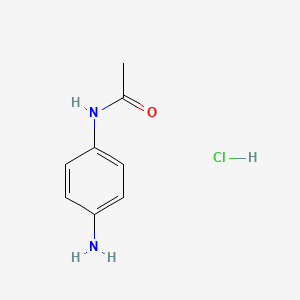
Hafnium;2,2,6,6-tétraméthylheptane-3,5-dione
Vue d'ensemble
Description
Hafnium;2,2,6,6-tetramethylheptane-3,5-dione is a compound that involves the metal hafnium . The other component, 2,2,6,6-tetramethylheptane-3,5-dione, also known as Dipivaloylmethane, is a stable, anhydrous reagent. It undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .
Synthesis Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex . It also serves as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex . A study has shown that bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II) was synthesized and its structure was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy .Molecular Structure Analysis
The molecular formula of 2,2,6,6-tetramethylheptane-3,5-dione is C11H20O2 . The InChI key is YRAJNWYBUCUFBD-UHFFFAOYSA-N .Chemical Reactions Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione undergoes O-additions and C-additions . It acts as an air-stable ligand for metal catalysts in various reactions .Physical And Chemical Properties Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione is a liquid at room temperature . It has a refractive index of 1.459 (lit.) . Its boiling point is 72-73 °C/6 mmHg (lit.) , and its density is 0.883 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Structure chimique et propriétés
“Hafnium;2,2,6,6-tétraméthylheptane-3,5-dione” est un composé chimique avec la formule moléculaire C11H20O2 . Il a une masse moléculaire de 184.2753 . Ce composé est également connu sous d'autres noms tels que Dipivaloylméthane, 2,2,6,6-Tétraméthyl-3,5-heptanedione et 2,2,6,6-Tétraméthylheptane-3,5-dione .
Synthèse des α-aryl-β-dicétones
Ce composé est utilisé dans la synthèse des α-aryl-β-dicétones . Ces dicétones sont des intermédiaires importants en synthèse organique et ont des applications dans la production de produits pharmaceutiques, d'agrochimiques et de matériaux fonctionnels.
Préparation du complexe diruthénium ponté par du dicyanamidobenzène
“this compound” est également utilisé dans la préparation du complexe diruthénium ponté par du dicyanamidobenzène . Ce complexe a des applications potentielles en catalyse et en science des matériaux.
Modification des précurseurs de propoxide de zirconium et de hafnium
Ce composé a été utilisé pour la modification des précurseurs de propoxide de zirconium et de hafnium . La modification implique des composés intermédiaires mono- et trisubstitués et n'implique pas un composé disubstitué .
Synthèse du complexe d'iridium (III) émettant de la lumière orange
Une autre application intéressante du “this compound” est son utilisation comme ligand auxiliaire dans la synthèse du complexe d'iridium (III) émettant de la lumière orange . Ce complexe peut être utilisé dans le développement de diodes électroluminescentes organiques (OLED).
Formation du complexe dimère hydroxo-di-thd-substitué
Lors de la microhydrolyse, la formation du complexe dimère hydroxo-di-thd-substitué, [Hf (OH) (OiPr) (thd)2]2, se produit . Ce complexe n'a pu être isolé que pour les systèmes à base de hafnium .
Mécanisme D'action
Target of Action
Hafnium;2,2,6,6-tetramethylheptane-3,5-dione is a stable, anhydrous reagent . It acts as an air-stable ligand for metal catalysts . This compound is primarily targeted towards metal ions, forming stable complexes with them .
Mode of Action
The mode of action of Hafnium;2,2,6,6-tetramethylheptane-3,5-dione involves its interaction with metal ions. It undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts . The compound’s structure allows it to form stable complexes with metal ions .
Biochemical Pathways
The biochemical pathways affected by Hafnium;2,2,6,6-tetramethylheptane-3,5-dione are primarily those involving metal ions. The compound’s ability to form stable complexes with metal ions can influence various biochemical reactions where these ions play a crucial role .
Result of Action
The molecular and cellular effects of Hafnium;2,2,6,6-tetramethylheptane-3,5-dione’s action are largely dependent on the specific metal ions it interacts with and the biochemical pathways these ions are involved in. By forming stable complexes with metal ions, it can potentially influence the function of these ions in various biochemical reactions .
Action Environment
The action, efficacy, and stability of Hafnium;2,2,6,6-tetramethylheptane-3,5-dione can be influenced by various environmental factors. For instance, the presence of other competing ligands in the environment could potentially affect the compound’s ability to form complexes with metal ions. Additionally, factors such as temperature and pH could also influence the compound’s stability and reactivity .
Propriétés
IUPAC Name |
hafnium;2,2,6,6-tetramethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H20O2.Hf/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOVRVQNKGJZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80HfO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63370-90-1 | |
| Record name | NSC174885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



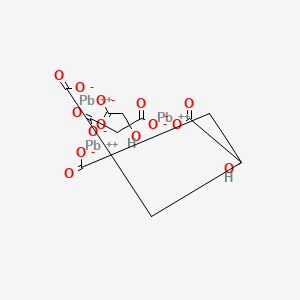

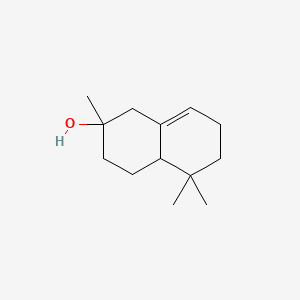
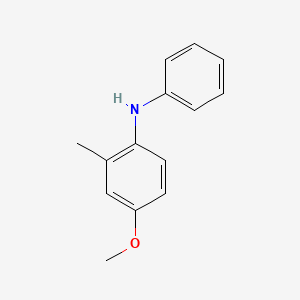
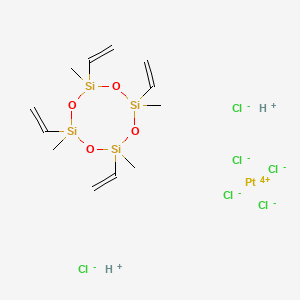
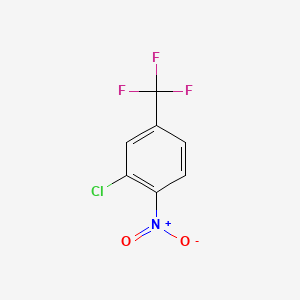
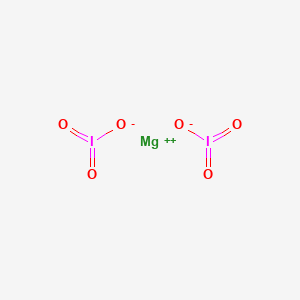
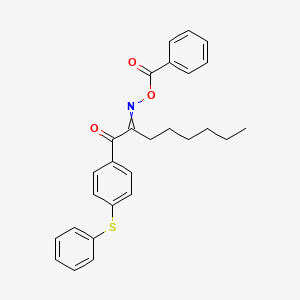
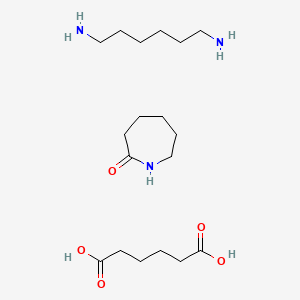
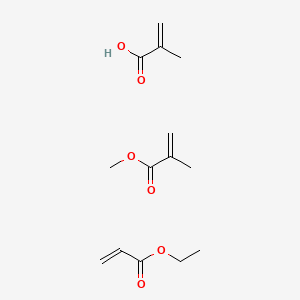
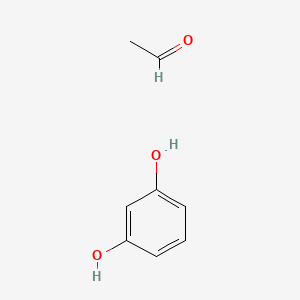
![Phenol, 4-[4-(trifluoromethyl)phenoxy]-](/img/structure/B1584683.png)
